molecular formula C20H20N4O3S2 B2952712 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide CAS No. 900003-53-4

2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2952712
CAS RN: 900003-53-4
M. Wt: 428.53
InChI Key: OXDORUQKRHTZEJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups, including a benzofuro[3,2-d]pyrimidin-2-yl group, a thiazol-2-yl group, and a sulfanyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .

Scientific Research Applications

Crystal Structure Analysis

Studies on crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides reveal that these compounds tend to have a folded conformation. This characteristic conformation is stabilized by intramolecular hydrogen bonding, which is crucial for understanding the molecular interactions and reactivity of these compounds (Subasri et al., 2016; Subasri et al., 2017). Such studies are fundamental for the design of new drugs and materials by providing insights into the molecular geometry and potential sites for functionalization.

Heterocyclic Compound Synthesis

Research on the synthesis of heterocyclic compounds using related molecules as precursors demonstrates the versatility of these structures in generating a wide range of biologically active molecules. For instance, the synthesis of 3-sulfanylpyridin-2(1H)-ones from 2-chloro-N-(3-oxoalkenyl)acetamides through intramolecular cyclization processes showcases the potential of these compounds in medicinal chemistry and drug design (Savchenko et al., 2020).

Biological Activity

The exploration of novel thiopyrimidine-glucuronide compounds derived from related chemical structures has identified promising biological activities. Such compounds are synthesized through multiple steps, including ring closure and amino group installation, indicating their potential in developing new therapeutic agents (Wanare, 2022).

Additionally, alternative products obtained from one-pot reactions involving benzylidenemalononitrile and related acetamides have been investigated for their potential antimicrobial activities, further demonstrating the application of these compounds in developing new antimicrobial agents (Krauze et al., 2007).

properties

IUPAC Name

2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-12(2)7-9-24-18(26)17-16(13-5-3-4-6-14(13)27-17)23-20(24)29-11-15(25)22-19-21-8-10-28-19/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDORUQKRHTZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

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